molecular formula C6H12ClNO4 B2959474 2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride CAS No. 86970-16-3

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride

Cat. No.: B2959474
CAS No.: 86970-16-3
M. Wt: 197.62
InChI Key: QDBXAOKMEBAGTL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride is a hydrochlorinated derivative of a substituted butanedioic acid. Its structure features two carboxylic acid groups (-COOH) at the terminal carbons of a four-carbon chain, with an aminomethyl (-CH2NH2) and a methyl (-CH3) group substituent at the second carbon (C2) position .

Properties

IUPAC Name

2-(aminomethyl)-2-methylbutanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-6(3-7,5(10)11)2-4(8)9;/h2-3,7H2,1H3,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBXAOKMEBAGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride typically involves the reaction of 2-methylbutanedioic acid with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for pharmaceutical compounds and is involved in drug development processes.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group plays a crucial role in binding to these targets, influencing biochemical pathways and cellular processes. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-amino-3-methylbutanoate hydrochloride (DL-Valine methyl ester hydrochloride)

  • Molecular Formula: C6H14ClNO2
  • Key Features: Esterified carboxylic acid (methyl ester), amino group at C2, and methyl branching at C3.
  • Applications : Used in peptide synthesis and chiral resolution studies due to its valine-derived structure .
  • Differentiation : Unlike the target compound, this derivative lacks free carboxylic acid groups, reducing its polarity and altering reactivity in aqueous environments .

Ethyl 2-amino-2-ethylbutanoate hydrochloride

  • Molecular Formula: C8H18ClNO2
  • Key Features : Ethyl ester and ethyl branching at C2.
  • Applications: Potential intermediate for agrochemicals or surfactants.
  • Differentiation : The absence of a free carboxylic acid group and the presence of an ethyl substituent enhance lipophilicity compared to the target compound .

Aromatic and Heterocyclic Analogues

2-(Aminomethyl)phenylacetic acid hydrochloride

  • Molecular Formula: C9H12ClNO2
  • Key Features: Phenyl ring with aminomethyl and acetic acid substituents.
  • Applications : Investigated in drug discovery for neurological targets (e.g., GABA analogs) due to aromatic pharmacophores .

4-(Aminomethyl)-2-methylbenzoic acid hydrochloride

  • Molecular Formula: C9H12ClNO2
  • Key Features: Benzoic acid backbone with aminomethyl and methyl groups.
  • Applications : Versatile intermediate in pharmaceuticals and agrochemicals .
  • Differentiation : The benzoic acid core and para-substitution pattern confer distinct electronic properties and metabolic stability compared to the target’s aliphatic diacid structure .

Cyclopropane-Containing Derivatives

Milnacipran Hydrochloride

  • Molecular Formula : C15H23ClN2O
  • Key Features: Cyclopropane ring fused with aminomethyl and phenyl groups.
  • Applications: FDA-approved antidepressant; inhibits serotonin/norepinephrine reuptake .
  • Differentiation : The rigid cyclopropane ring enhances conformational stability, contrasting with the flexible aliphatic chain of the target compound .

Functional Group Variations

Methyl 2-(ethylamino)butanoate hydrochloride

  • Molecular Formula: C7H15ClNO2
  • Key Features: Ethylamino (-NHCH2CH3) substituent at C2.
  • Applications: Potential precursor for cationic surfactants or amine-based catalysts.
  • Differentiation: The ethylamino group introduces basicity and hydrogen-bonding capacity absent in the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Applications References
2-(Aminomethyl)-2-methylbutanedioic acid HCl C6H10ClNO4 (inferred) Aliphatic diacid, C2 aminomethyl/methyl Research intermediate
Methyl 2-amino-3-methylbutanoate HCl C6H14ClNO2 Valine methyl ester, C3 methyl Peptide synthesis
2-(Aminomethyl)phenylacetic acid HCl C9H12ClNO2 Phenylacetic acid, aminomethyl Neurological drug research
4-(Aminomethyl)-2-methylbenzoic acid HCl C9H12ClNO2 Benzoic acid, para-aminomethyl/methyl Pharmaceuticals/agrochemicals
Milnacipran Hydrochloride C15H23ClN2O Cyclopropane, phenyl, aminomethyl Antidepressant

Key Research Findings

  • Structural Impact on Solubility : Aliphatic diacids (e.g., target compound) exhibit higher aqueous solubility than aromatic analogues (e.g., phenylacetic acid derivatives) due to reduced hydrophobicity .
  • Functional Group Reactivity: Free carboxylic acids in the target compound enable conjugation reactions (e.g., amidation), whereas esterified derivatives (e.g., methyl 2-amino-3-methylbutanoate) are more suited for hydrolysis-sensitive applications .
  • Pharmacological Potential: Cyclopropane-containing derivatives (e.g., Milnacipran) demonstrate therapeutic efficacy, suggesting that strategic substitution in the target compound’s backbone could enhance bioactivity .

Biological Activity

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride, also known as a derivative of aminobutyric acid, has garnered attention for its potential biological activities. This compound is particularly relevant in the fields of pharmacology and medicinal chemistry due to its structural characteristics that suggest various biological interactions.

  • Chemical Formula : C5_5H9_9N1_1O4_4Cl
  • Molecular Weight : 174.58 g/mol
  • CAS Number : 1963-21-9

The biological activity of this compound primarily stems from its ability to modulate metabolic pathways and influence cellular functions. It has been studied for its role in:

  • Amino Acid Metabolism : As an amino acid derivative, it may play a role in protein synthesis and metabolic regulation.
  • Neurotransmitter Activity : Similar compounds have shown potential in influencing neurotransmitter levels, particularly in the context of neuroprotection and cognitive enhancement.

Biological Activity Overview

Recent studies have indicated several key biological activities associated with this compound:

  • Antitumor Activity :
    • Analogues of this compound have been synthesized and evaluated for their ability to inhibit tumor cell growth. For instance, studies on related compounds demonstrated significant inhibition of dihydrofolate reductase (DHFR), suggesting potential anticancer properties through metabolic interference .
  • Neurological Effects :
    • The compound's structural similarities to neurotransmitters suggest it may modulate synaptic activity. Research has indicated that derivatives can enhance cognitive function by increasing levels of certain neurotransmitters .
  • Inhibition of Enzymatic Activity :
    • In vitro studies have shown that certain derivatives can inhibit specific enzymes related to cancer progression, such as matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .

Case Study 1: Antitumor Efficacy

A study investigating the synthesis of 2-desamino analogues found that while these compounds were poor inhibitors of DHFR, they effectively inhibited tumor cell proliferation through metabolic pathways, indicating a potential therapeutic application in oncology .

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of related compounds, suggesting that they could enhance cognitive functions by modulating neurotransmitter levels. These findings highlight the compound's potential in treating neurodegenerative diseases .

Data Tables

Activity Type Observed Effect Reference
AntitumorInhibition of tumor cell growth
Neurotransmitter ModulationEnhanced cognitive function
Enzymatic InhibitionInhibition of MMPs

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